methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate
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Overview
Description
Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound under acidic or basic conditions.
Acylation Reaction: The pyrazole derivative is then subjected to an acylation reaction with an appropriate acyl chloride to introduce the carbonyl group.
Coupling with Methyl 4-Methylbenzoate: The final step involves coupling the acylated pyrazole with methyl 4-methylbenzoate under conditions that facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that enhance the efficiency of each reaction step .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(1-methyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate: Similar structure but with a methyl group instead of an ethyl group on the pyrazole ring.
Methyl 3-{[(1-phenyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate: Contains a phenyl group on the pyrazole ring, leading to different chemical and biological properties.
Uniqueness
Methyl 3-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4-methylbenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
methyl 3-[(1-ethylpyrazole-3-carbonyl)amino]-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-4-18-8-7-12(17-18)14(19)16-13-9-11(15(20)21-3)6-5-10(13)2/h5-9H,4H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZMSHJUQMFEPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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